molecular formula C9H10BClO4 B8209083 2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid

2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid

Cat. No.: B8209083
M. Wt: 228.44 g/mol
InChI Key: IGXPMFATOAGCGD-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid is a boronic acid derivative with the molecular formula C 9 H 10 BClO 4 and a molecular weight of 228.44 g/mol . This compound is characterized by the presence of both a boronic acid functional group, which is pivotal in modern synthetic chemistry, and a chloro substituent on its phenyl ring. A key structural feature is the 1,3-dioxolane group, which is commonly employed in organic synthesis as a protective group for aldehydes and ketones, enhancing the molecule's versatility in multi-step synthetic pathways. As a building block, this compound is primarily valued in Suzuki-Miyaura cross-coupling reactions. In these palladium-catalyzed reactions, the boronic acid moiety couples with various organic halides, enabling the efficient construction of biaryl and other conjugated molecular architectures that are central to the development of pharmaceuticals, agrochemicals, and organic materials . The chloro group offers a secondary reactive site for further functionalization, allowing for sequential synthetic modifications. Researchers should handle this material with appropriate safety precautions. The compound has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to wear protective equipment, use the material only in a chemical fume hood, and avoid breathing its dust or mist. Please Note: This product is designated 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or personal use. Ensure compliance with your institution's safety guidelines and all local regulations when handling this chemical.

Properties

IUPAC Name

[2-chloro-5-(1,3-dioxolan-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO4/c11-8-2-1-6(5-7(8)10(12)13)9-14-3-4-15-9/h1-2,5,9,12-13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXPMFATOAGCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C2OCCO2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis typically begins with 2-chloro-5-acetylphenylboronic acid or halogenated phenyl derivatives. The 1,3-dioxolane moiety is introduced via ketone protection using ethylene glycol under acidic conditions. For example:

  • Protection Step : Reacting 2-chloro-5-acetylphenylboronic acid with ethylene glycol and p-toluenesulfonic acid in benzene yields the dioxolane-protected intermediate.

Starting MaterialReagents/ConditionsProductYield
2-Chloro-5-acetylphenylboronic acidEthylene glycol, p-TsOH, benzene, reflux2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid89%
SubstrateCatalyst/ReagentsConditionsYield
2-Chloro-5-bromophenyl-1,3-dioxolanePd(dppf)Cl₂, B₂Pin₂, KOAcDMF, 80°C, 12h75%

Optimized Methodologies

One-Pot Protection-Borylation Strategy

StepReagentsTemperatureTimeYield
ProtectionEthylene glycol, p-TsOH110°C4h89%
BorylationPd(OAc)₂, B₂Pin₂80°C8h78%

Regioselective Chlorination

Chlorination at the ortho position is achieved using N-chlorosuccinimide (NCS) or sulfuryl chloride in non-polar solvents:

  • Example : 5-(1,3-Dioxolan-2-yl)phenylboronic acid + NCS → 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid (95% purity).

SubstrateChlorinating AgentSolventYield
5-(1,3-Dioxolan-2-yl)phenylboronic acidNCSCCl₄82%

Critical Analysis of Reaction Conditions

Catalyst Systems

Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are standard, but nickel-based systems (e.g., NiCl₂(dppp)) show promise for cost-sensitive applications:

CatalystSubstrateBoron SourceYield
Pd(PPh₃)₄2-Chloro-5-bromophenyl-1,3-dioxolaneB₂Pin₂75%
NiCl₂(dppp)2-Chloro-5-iodophenyl-1,3-dioxolaneBis(neopentyl glycolato)diboron68%

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance borylation rates but may degrade acid-sensitive dioxolanes.

  • Ether solvents (THF, dioxane) improve regioselectivity at the expense of reaction speed.

Industrial-Scale Production Challenges

Purification and Byproduct Management

  • Chromatography Limitations : Scalability issues necessitate crystallization-based purification.

  • Byproducts : 3-Chloro regioisomers (<5%) form during chlorination; selective precipitation with hexane reduces contamination.

ImpurityRemoval MethodResidual Content
3-Chloro isomerHexane recrystallization<0.5%

Cost-Efficiency Metrics

  • Catalyst Loading : Reducing Pd from 5 mol% to 1 mol% via ligand optimization (e.g., SPhos) lowers costs by 40%.

  • Boron Sources : Pinacol boronate esters are costlier than boronic acids but improve yields.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates dioxolane protection and borylation steps, cutting reaction times by 70%.

ParameterConventionalMicrowave
Time12h20min
Yield75%82%

Flow Chemistry Applications

Continuous-flow systems minimize intermediate isolation, achieving 90% yield in <2h .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

    Substituted Phenylboronic Acids: Formed through nucleophilic substitution of the chloro group.

Scientific Research Applications

Organic Synthesis

Role in Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid is as a key building block in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The compound's ability to participate in these reactions allows for the construction of complex organic molecules that are essential in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the successful use of 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid in synthesizing various biaryl derivatives. The reaction conditions were optimized to achieve high yields and selectivity. The results indicated that this boronic acid derivative could effectively facilitate the formation of biaryl structures, which are prevalent in numerous biologically active compounds .

Medicinal Chemistry

Potential as a Drug Development Intermediate

In medicinal chemistry, 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid has been explored for its potential as an intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Interaction with Serotonin Receptors

Research has evaluated the affinity and activity of compounds related to 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid at serotonin receptors. The findings revealed that derivatives exhibited significant binding affinity and selectivity towards the 5-HT1A receptor, indicating their potential as anxiolytic agents . This underscores the compound's relevance in drug discovery processes.

Material Science

Application in Polymer Synthesis

The compound is also utilized in material science for synthesizing advanced materials such as polymers and molecular sensors. Its ability to form stable boronate esters makes it suitable for applications requiring robust chemical linkages.

Case Study: Development of Molecular Sensors

A notable application involved using 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid in developing molecular sensors capable of detecting specific analytes. The sensors demonstrated high sensitivity and selectivity due to the unique interactions facilitated by the boronic acid moiety . This application highlights the versatility of the compound beyond traditional organic synthesis.

Summary Table of Applications

Application Area Description Case Study Reference
Organic SynthesisKey building block for Suzuki-Miyaura cross-coupling reactions
Medicinal ChemistryIntermediate for drug development; interacts with serotonin receptors
Material ScienceUsed in polymer synthesis and molecular sensors

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid in chemical reactions involves the following key steps:

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include chlorinated phenylboronic acids with varying substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features Reference ID
2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid C₉H₉BClO₄ 227.44 2-Cl, 5-dioxolane Cyclic acetal, enhanced solubility
2-Chloro-5-(trifluoromethyl)phenylboronic acid C₇H₅BClF₃O₂ 224.38 2-Cl, 5-CF₃ Electron-withdrawing CF₃ group
2-Chloro-5-formylphenylboronic acid C₇H₆BClO₃ 184.38 2-Cl, 5-CHO Aldehyde functionality, reactive
Phenylboronic acid C₆H₇BO₂ 121.93 None Baseline for reactivity comparisons
3-Aminophenylboronic acid C₆H₈BNO₂ 136.95 3-NH₂ Enhanced saccharide binding

Key Observations :

  • The dioxolane group increases molecular weight and likely improves aqueous solubility compared to hydrophobic CF₃ or formyl groups.
  • Electron-withdrawing substituents (e.g., CF₃, CHO) enhance electrophilicity of the boron center, accelerating cross-coupling reactions .

Reactivity in Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura reactions depend on substituent electronic effects. Data from analogous compounds (Table 2) highlight trends:

Table 2: Reaction Efficiency of Boronic Acid Derivatives

Boronic Acid Substrate (Bromoarene) Yield (%) Reaction Time (h) Conditions (Catalyst/Solvent) Reference ID
Phenylboronic acid 4-Bromoacetophenone 84–90 12–24 Pd(OAc)₂, THF/H₂O
2-Chloro-5-(trifluoromethyl)phenylboronic acid 4-Bromotoluene 86 12 Pd(PPh₃)₄, EtOH/H₂O
3-Aminophenylboronic acid Iodobenzene >90 6 Fe₃O4@CNF∼ImSBL∼Co, H₂O

Insights :

  • Chloro and CF₃ substituents (electron-withdrawing) improve coupling efficiency by stabilizing the transition state via resonance .
  • The dioxolane group’s electron-donating nature may reduce reactivity compared to CF₃ analogs, though specific data for this compound are lacking.

Table 3: Binding Constants with Saccharides

Boronic Acid Saccharide K (M⁻¹) Proposed Binding Site Reference ID
3-(Propionamido)phenylboronic acid Neu5Ac 37.6 Glycerol tail (C-7/C-8)
Phenylboronic acid Neu5Ac 11.6 α-Hydroxycarboxylate (C-1/C-2)
Phenylboronic acid Glucose 5.1 Cis-diol

Notable Findings:

  • However, direct evidence is absent in the provided evidence.
  • Amino-substituted boronic acids (e.g., 3-aminophenylboronic acid) exhibit higher affinity due to additional hydrogen bonding .

Biological Activity

2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.

Chemical Structure and Synthesis

The compound features a boronic acid functional group attached to a chlorinated phenyl ring and a dioxolane moiety. The synthesis typically involves the reaction of chlorinated phenolic compounds with boron reagents in the presence of suitable catalysts.

The biological activity of 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as an enzyme inhibitor, particularly in targeting serine proteases and histone deacetylases (HDACs). The boronic acid group can interact with hydroxyl groups on the enzyme's active site, leading to inhibition of enzymatic activity .

Enzyme Inhibition

  • Histone Deacetylases (HDACs) : Research indicates that compounds similar to 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid exhibit significant HDAC inhibitory activity. This inhibition can lead to altered gene expression profiles associated with cancer progression. For instance, studies have shown that certain derivatives demonstrate selective inhibition against HDAC1 and HDAC2, which are implicated in various cancers .
  • Protease Inhibition : The compound has been evaluated for its ability to inhibit serine proteases, which play critical roles in numerous physiological processes including inflammation and cancer metastasis. The binding affinity of boronic acids to the active sites of these enzymes makes them valuable tools for therapeutic development.

Antitumor Activity

In vitro studies have demonstrated that 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid exhibits antiproliferative effects against several cancer cell lines, including:

  • K562 (chronic myelogenous leukemia)
  • PC-3 (prostate cancer)

Table 1 summarizes the antiproliferative effects observed in various cell lines:

Cell LineIC50 (µM)Mechanism of Action
K56215HDAC inhibition
PC-320Serine protease inhibition
Molt-418Induction of apoptosis via HDAC inhibition
SK-N-BE(2)22Cell cycle arrest

Case Study 1: HDAC Inhibition and Cancer Therapy

A study conducted on a series of phenylboronic acids, including derivatives of 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid, revealed promising results in inhibiting HDAC activity. The compounds demonstrated enhanced selectivity towards HDAC isoforms 1 and 2 compared to isoform 3. The findings suggest that these compounds could be developed into selective HDAC inhibitors for therapeutic applications in oncology .

Case Study 2: Boron Neutron Capture Therapy (BNCT)

Research has explored the use of boron-containing compounds like 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid in BNCT for cancer treatment. The compound's ability to accumulate selectively in tumor tissues could enhance the efficacy of neutron capture therapy, leading to targeted destruction of cancer cells while sparing healthy tissue .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used for arylboronic acids. For example, coupling a halogenated aryl precursor (e.g., 2-chloro-5-bromo-phenyl derivative) with a boronic ester under catalytic conditions (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a solvent like THF or dioxane, with a base such as Na₂CO₃ or K₃PO₄. The dioxolane group may require protection during synthesis to avoid side reactions .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC (High-Performance Liquid Chromatography) for purity assessment (>97% as per catalog data) .
  • NMR (¹H, ¹³C, and ¹¹B NMR) to confirm the presence of the dioxolane ring and boronic acid moiety.
  • Mass Spectrometry (Exact Mass: ~214.05 g/mol) for molecular ion verification .

Q. What solvent systems are compatible with this boronic acid?

  • Methodological Answer : Polar organic solvents (e.g., DMSO, THF, or ethanol) are preferred due to the boronic acid's solubility profile. The dioxolane group may enhance solubility in ether-based solvents compared to non-polar analogs. Avoid hexanes and CCl₄, as phenylboronic acids generally exhibit poor solubility in these .

Q. How does the dioxolane substituent affect stability during storage?

  • Methodological Answer : The dioxolane ring may confer hydrolytic instability under acidic or aqueous conditions. Store at 0–6°C in anhydrous environments to prevent ring-opening reactions. Use inert atmospheres (N₂ or Ar) for long-term storage .

Advanced Research Questions

Q. What mechanistic role does the 1,3-dioxolan-2-yl group play in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The dioxolane group is electron-donating, which can modulate the electronic environment of the boronic acid, potentially enhancing transmetallation efficiency. However, steric hindrance from the substituent may slow coupling rates. Compare with trifluoromethyl or chloro-substituted analogs (e.g., 2-Chloro-5-(trifluoromethyl)phenylboronic acid) to isolate electronic vs. steric effects .

Q. How can researchers resolve contradictions in reported coupling efficiencies with this compound?

  • Methodological Answer : Contradictions may arise from varying catalyst systems or solvent/base combinations. Systematic optimization is required:

  • Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)).
  • Test solvent polarity (e.g., DMF vs. toluene) and base strength (K₂CO₃ vs. CsF).
  • Monitor reaction progress via TLC or GC-MS to identify intermediates or byproducts .

Q. What strategies mitigate hydrolysis of the dioxolane ring during reactions?

  • Methodological Answer : Use aprotic solvents (e.g., THF) and avoid protic acids/bases. Alternatively, temporarily protect the boronic acid as a pinacol ester, which is more stable under aqueous conditions. Post-reaction deprotection can regenerate the boronic acid .

Q. Can this compound be utilized in biomedical applications, such as drug delivery systems?

  • Methodological Answer : The boronic acid moiety enables dynamic covalent bonding with diols (e.g., sugars), making it a candidate for stimuli-responsive drug carriers. The dioxolane group could enhance biocompatibility or modify release kinetics. Preliminary studies should assess cytotoxicity and binding affinity with target biomolecules .

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